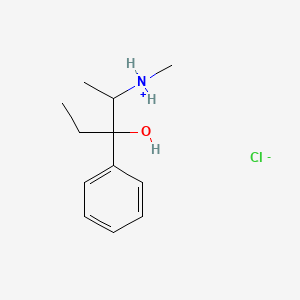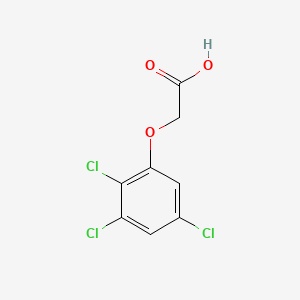
Acetic acid, (2,3,5-trichlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2,3,5-trichlorophenoxy)- is a chlorinated derivative of phenoxyacetic acid. This compound is known for its herbicidal properties and has been used in various agricultural applications. It is a synthetic auxin, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3,5-trichlorophenoxy)- typically involves the reaction of 2,3,5-trichlorophenol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
2,3,5-Trichlorophenol+Chloroacetic acid→Acetic acid, (2,3,5-trichlorophenoxy)-+HCl
Industrial Production Methods
In industrial settings, the production of acetic acid, (2,3,5-trichlorophenoxy)- is carried out in large reactors where the reactants are mixed and heated to facilitate the reaction. The reaction mixture is then purified through distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,3,5-trichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenoxyacetic acids.
Substitution: Phenoxyacetic acids with different substituents.
Scientific Research Applications
Acetic acid, (2,3,5-trichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Used in the formulation of herbicides and pesticides.
Mechanism of Action
The mechanism of action of acetic acid, (2,3,5-trichlorophenoxy)- involves its role as a synthetic auxin. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This disrupts normal plant development and eventually causes the plant to die. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
Acetic acid, (2,3,5-trichlorophenoxy)- is unique due to its specific chlorination pattern, which affects its herbicidal activity and environmental persistence. Compared to 2,4-D and 2,4,5-T, it may have different efficacy and toxicity profiles, making it suitable for specific applications.
Properties
CAS No. |
33433-95-3 |
|---|---|
Molecular Formula |
C8H5Cl3O3 |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
2-(2,3,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
GFMRARCDRIKDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCC(=O)O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

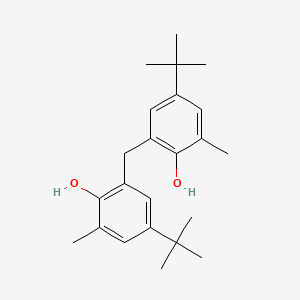
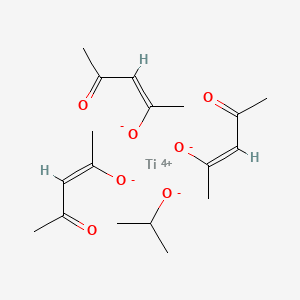
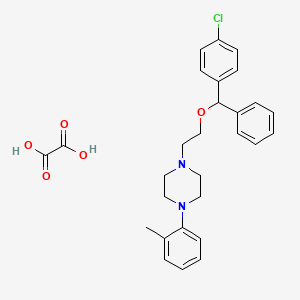

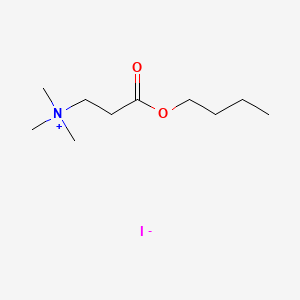

![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
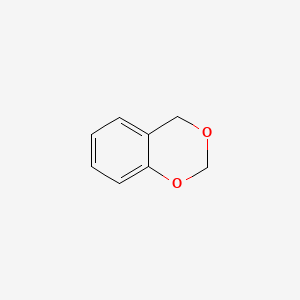
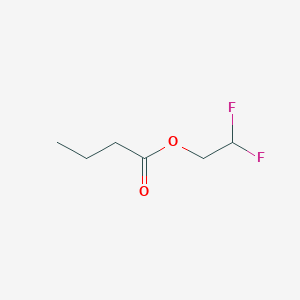
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)

